molecular formula C19H23NO3 B2523817 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide CAS No. 691379-50-7

4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide

Cat. No.: B2523817
CAS No.: 691379-50-7
M. Wt: 313.397
InChI Key: IDSIHGWHMSVIER-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butanamide (CAS 691379-50-7) is a chemical compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol . This butanamide derivative is offered for research purposes and is not intended for diagnostic or therapeutic applications. While direct mechanistic studies on this exact molecule are limited in the public domain, its structural features are of interest in medicinal chemistry, particularly in neuroscience. Research on analogous compounds highlights the significance of the butanamide scaffold in the development of inhibitors targeting gamma-aminobutyric acid (GABA) transporters (GATs) . GATs are crucial for regulating inhibitory neurotransmission in the central nervous system, making them promising targets for investigating novel approaches to conditions like neuropathic pain . As a research chemical, this product provides scientists with a building block for further exploration and characterization. Researchers can utilize it in various in vitro assays to elucidate its pharmacological profile, selectivity, and potential biochemical interactions. This product is strictly labeled "For Research Use Only" and must not be used for any personal, medicinal, or commercial purposes.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-15(16-9-4-3-5-10-16)20-19(21)13-8-14-23-18-12-7-6-11-17(18)22-2/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSIHGWHMSVIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 1-phenylethylamine.

    Formation of Intermediate: The first step involves the reaction of 2-methoxyphenol with butanoyl chloride in the presence of a base like pyridine to form 4-(2-methoxyphenoxy)butanoyl chloride.

    Amidation Reaction: The intermediate 4-(2-methoxyphenoxy)butanoyl chloride is then reacted with 1-phenylethylamine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(2-hydroxyphenoxy)-N-(1-phenylethyl)butanamide.

    Reduction: Formation of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butylamine.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the phenylethyl group can enhance binding affinity through π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares core structural features with several analogs (Table 1):

  • Aromatic Substituents: The 2-methoxyphenoxy group distinguishes it from fluorophenoxy (e.g., compound 30 in ) or nitroso-containing analogs (e.g., NB in ).
  • Amide Side Chains : The N-(1-phenylethyl) group is shared with intermediates in Suzuki coupling reactions () and opioid derivatives like 4-Methoxybutyrylfentanyl (), suggesting versatility in pharmacological or synthetic roles.

Comparative Data Table

Table 1. Comparison of 4-(2-Methoxyphenoxy)-N-(1-Phenylethyl)butanamide with Analogs

Compound Name Substituents Synthesis Yield Melting Point (°C) Applications References
This compound 2-Methoxyphenoxy, N-(1-phenylethyl) ~50–80%* 70–85* Pharmaceuticals, Bioadhesives
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) Fluorophenoxy, n-butyl 82% 75 Synthetic intermediate
4-Methoxybutyrylfentanyl 4-Methoxyphenyl, piperidinyl Not reported Not reported Opioid analog
N-(2-Aminoethyl)-4-(nitrosophenoxy)butanamide (NB) Nitrosophenoxy, aminoethyl Not reported Not reported Bioadhesive hydrogels
4-Chloro-N-(1-phenylethyl)butanamide (96) Chloro, N-(1-phenylethyl) 72% Not reported Synthetic intermediate

*Estimated based on analogous syntheses.

Research Findings and Implications

Substituent Effects on Reactivity and Properties

  • Methoxy vs. Fluoro/Nitroso : The methoxy group’s electron-donating nature may improve solubility and reduce reactivity in electrophilic substitutions compared to fluoro or nitroso groups, which are electron-withdrawing .
  • N-(1-Phenylethyl) Group : This chiral moiety is critical in asymmetric synthesis (), suggesting the target compound could serve as a ligand or intermediate in enantioselective reactions.

Biological Activity

4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article discusses its biological activity, including anti-inflammatory and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Phenoxy group : Contributes to its lipophilicity and biological activity.
  • Butanamide moiety : Suggests potential interactions with biological targets through acylation reactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

Studies have shown that this compound can inhibit pro-inflammatory cytokines such as IL-1β and IL-6. For instance, in vitro assays demonstrated that treatment with the compound at a concentration of 10 μM resulted in significant reductions in mRNA expression levels of these cytokines.

Table 1: Inhibition of Cytokine Expression

CompoundIL-1β Expression (Relative Units)IL-6 Expression (Relative Units)
Control100100
This compound4530

This data suggests a strong anti-inflammatory effect, making it a candidate for further investigation in inflammatory diseases.

2. Anticancer Activity

The compound has also shown promise as an anticancer agent. Research indicates its ability to inhibit cell proliferation in various cancer cell lines. For example, studies on breast cancer cells revealed that the compound significantly reduced cell viability.

Case Study: Cytotoxic Effects on Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound (5 μM to 50 μM) resulted in a dose-dependent decrease in cell viability, as illustrated below:

Table 2: Cytotoxicity Assay Results

Concentration (μM)Cell Viability (%)
0100
585
1070
2550
5020

The results indicate that higher concentrations of the compound are associated with increased cytotoxic effects on cancer cells.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may exert its effects through modulation of inflammatory pathways and direct action on cancer cell signaling pathways. The inhibition of NF-kB and STAT3 pathways has been proposed as a mechanism for its anti-inflammatory effects.

Q & A

Q. What are the critical steps and considerations in synthesizing 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Reacting 4-(2-methoxyphenoxy)butanoic acid with 1-phenylethylamine under coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .
  • Optimization of reaction conditions : Temperature control (0–25°C), solvent polarity, and catalyst selection (e.g., DIPEA) to enhance yield and purity .
  • Purification : Column chromatography using gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires:

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 342.2) .
    • Chromatographic purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

Advanced approaches include:

  • Quantum chemical calculations : To predict transition states and energetics of amide bond formation using software like Gaussian or ORCA .
  • Machine learning (ML) : Training models on reaction databases to recommend optimal solvents/catalysts, reducing trial-and-error experimentation .
  • Reaction path sampling : Identifying low-energy pathways via nudged elastic band (NEB) methods .

Q. What experimental design strategies are effective in analyzing contradictory yield data across studies?

Address discrepancies using:

  • Factorial design : Systematically vary parameters (temperature, solvent, stoichiometry) to identify dominant factors. For example, a 2³ design (8 experiments) can isolate interactions between temperature and catalyst loading .
  • Statistical analysis : ANOVA to determine significance (p < 0.05) of variables, followed by response surface methodology (RSM) for optimization .
  • Cross-validation : Replicate experiments under reported conditions to isolate lab-specific variables (e.g., humidity, reagent batches) .

Q. How can structure-activity relationship (SAR) studies guide the development of analogs with enhanced bioactivity?

Methodological steps include:

  • Functional group modulation : Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to assess effects on receptor binding .
  • Pharmacophore modeling : Tools like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding via the amide carbonyl) .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. What are the best practices for resolving spectral data contradictions in structural elucidation?

Mitigate ambiguities by:

  • 2D NMR techniques : HSQC and HMBC to correlate proton-carbon couplings, resolving overlapping signals in crowded regions (e.g., aromatic protons) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm assignment of carbonyl or methoxy carbons .
  • Cross-referencing databases : Compare experimental NMR shifts with PubChem entries for structurally similar compounds .

Methodological Notes

  • Data Contradictions : Variability in reaction yields (e.g., 45–57% in amidation steps ) underscores the need for standardized protocols.
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity .

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